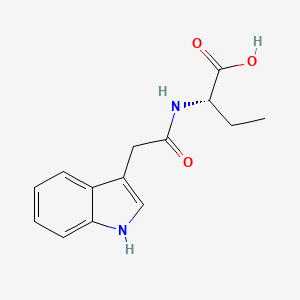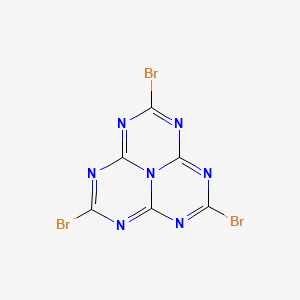
2,5,8-Tribromo-1,3,3a1,4,6,7,9-heptaazaphenalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,8-Tribromo-1,3,3a1,4,6,7,9-heptaazaphenalene is a complex organic compound characterized by the presence of multiple bromine atoms and a heptaazaphenalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8-Tribromo-1,3,3a1,4,6,7,9-heptaazaphenalene typically involves multi-step reactions starting from simpler precursors. One common method involves the bromination of 1,3,3a1,4,6,7,9-heptaazaphenalene using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing automated systems to ensure precision and safety. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,5,8-Tribromo-1,3,3a1,4,6,7,9-heptaazaphenalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
2,5,8-Tribromo-1,3,3a1,4,6,7,9-heptaazaphenalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism by which 2,5,8-Tribromo-1,3,3a1,4,6,7,9-heptaazaphenalene exerts its effects involves interactions with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene: Similar in structure but with chlorine atoms instead of bromine.
2,5,8-Triamino-1,3,4,6,7,9,9b-heptaazaphenalene: Contains amino groups instead of bromine atoms.
2,5,8-Triphenoxy-1,3,4,6,7,9,9b-heptaazaphenalene: Features phenoxy groups in place of bromine atoms.
Uniqueness
2,5,8-Tribromo-1,3,3a1,4,6,7,9-heptaazaphenalene is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications that require these characteristics.
Propriétés
Formule moléculaire |
C6Br3N7 |
|---|---|
Poids moléculaire |
409.82 g/mol |
Nom IUPAC |
3,7,11-tribromo-2,4,6,8,10,12,13-heptazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene |
InChI |
InChI=1S/C6Br3N7/c7-1-10-4-12-2(8)14-6-15-3(9)13-5(11-1)16(4)6 |
Clé InChI |
YTEXNPWQMTTYTG-UHFFFAOYSA-N |
SMILES canonique |
C12=NC(=NC3=NC(=NC(=NC(=N1)Br)N23)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


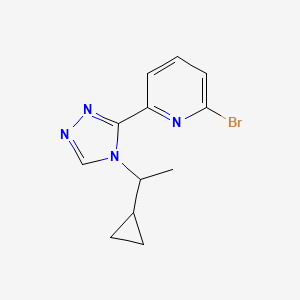

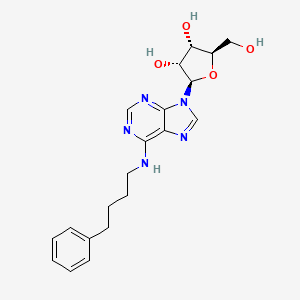
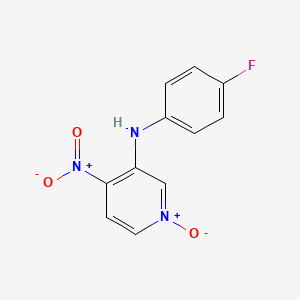
![3,6-Diiodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B12941756.png)
![(2S,4R)-1-((S)-2-(tert-butyl)-14-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,13-dioxo-6,9-dioxa-3,12-diazatetradecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B12941764.png)
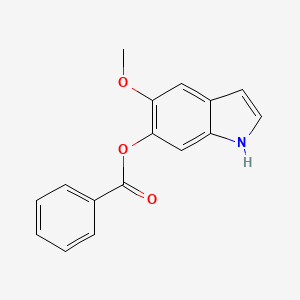


![Tert-butyl 9-(4-amino-2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12941796.png)
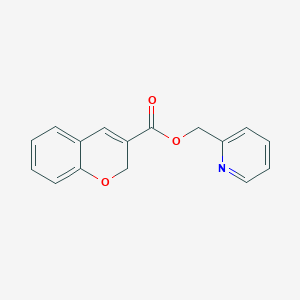

![2-Bromo-1-(2-{[2-(pyridin-2-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12941813.png)
